molecular formula C15H16ClN B13711112 3-(1,2-Dihydro-5-acenaphthylenyl)azetidine Hydrochloride

3-(1,2-Dihydro-5-acenaphthylenyl)azetidine Hydrochloride

Katalognummer: B13711112
Molekulargewicht: 245.74 g/mol
InChI-Schlüssel: PMRJZTIGKQNEAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32662288 is a chemical compound with unique properties and applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in both academic and industrial research.

Vorbereitungsmethoden

The synthesis of MFCD32662288 involves several steps, including specific reaction conditions and reagents. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are prepared under controlled conditions.

    Reaction Conditions: The reaction is carried out under specific temperatures and pressures to ensure the desired product is formed.

    Purification: The product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of MFCD32662288 efficiently.

Analyse Chemischer Reaktionen

MFCD32662288 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: MFCD32662288 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

MFCD32662288 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: MFCD32662288 is used in the production of various industrial products and materials.

Wirkmechanismus

The mechanism of action of MFCD32662288 involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

MFCD32662288 can be compared with other similar compounds to highlight its unique properties Similar compounds may include those with similar molecular structures or reactivity

Conclusion

MFCD32662288 is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable subject of research and application in chemistry, biology, medicine, and industry. Further studies and developments are likely to uncover even more uses and benefits of this compound.

Eigenschaften

Molekularformel

C15H16ClN

Molekulargewicht

245.74 g/mol

IUPAC-Name

3-(1,2-dihydroacenaphthylen-5-yl)azetidine;hydrochloride

InChI

InChI=1S/C15H15N.ClH/c1-2-10-4-5-11-6-7-13(12-8-16-9-12)14(3-1)15(10)11;/h1-3,6-7,12,16H,4-5,8-9H2;1H

InChI-Schlüssel

PMRJZTIGKQNEAR-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C4CNC4.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.